molecular formula C8H7Br2NO3 B2440128 2-Amino-2-(3,5-dibromo-2-hydroxyphenyl)acetic acid CAS No. 1259983-70-4

2-Amino-2-(3,5-dibromo-2-hydroxyphenyl)acetic acid

Cat. No. B2440128
CAS RN: 1259983-70-4
M. Wt: 324.956
InChI Key: REEZKJGKRLPPPA-UHFFFAOYSA-N
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Description

2-Amino-2-(3,5-dibromo-2-hydroxyphenyl)acetic acid is a chemical compound with the molecular formula C8H7Br2NO3 .


Molecular Structure Analysis

The molecular structure of this compound includes two bromine atoms, one nitrogen atom, three oxygen atoms, and eight carbon atoms . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 419.5±45.0 °C and a predicted density of 2.136±0.06 g/cm3 at 20 °C and 760 Torr . The predicted pKa value is 1.47±0.10 .

properties

IUPAC Name

2-amino-2-(3,5-dibromo-2-hydroxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO3/c9-3-1-4(6(11)8(13)14)7(12)5(10)2-3/h1-2,6,12H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEZKJGKRLPPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(C(=O)O)N)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53419090

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